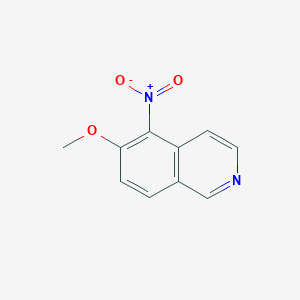

6-Methoxy-5-nitroisoquinoline

Description

Contextualizing 6-Methoxy-5-nitroisoquinoline within Isoquinoline (B145761) Chemistry

Isoquinolines are a class of heterocyclic aromatic organic compounds structurally composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a common motif in a vast number of natural products and synthetic compounds with diverse biological activities. rsc.org The chemistry of isoquinolines is rich and varied, with functionalization at different positions of the bicyclic system leading to a wide array of derivatives with unique properties.

This compound is a derivative of the basic isoquinoline structure. The introduction of substituents, in this case, a methoxy (B1213986) and a nitro group, significantly influences the electron distribution and reactivity of the isoquinoline ring system. This tailored functionalization is a key strategy in the development of new compounds with specific chemical and biological profiles.

Significance of the Methoxy and Nitro Substituents in Isoquinoline Systems

The presence of both a methoxy (-OCH3) and a nitro (-NO2) group on the isoquinoline framework of this compound imparts specific characteristics to the molecule.

The methoxy group is an electron-donating group. In the context of isoquinoline synthesis, such as the Bischler-Napieralski reaction, the presence of an electron-donating group like methoxy can facilitate the cyclization step. rsc.org In broader terms, methoxy groups can enhance the cytotoxic effects of certain classes of compounds. nih.gov

The nitro group , conversely, is a strong electron-withdrawing group. This property can significantly alter the electronic nature of the isoquinoline ring, making it more susceptible to certain types of chemical reactions. acs.org For instance, the nitro group has been shown to be important for the activity of certain topoisomerase I inhibitors. nih.govnih.gov Its presence can enhance the ability of a molecule to interact with DNA through π-stacking. nih.gov The regioselectivity of certain reactions on the isoquinoline ring can be solely governed by the presence of the nitro group. researchgate.net

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in this compound creates a unique electronic environment that can be exploited in further chemical synthesis and for potential biological applications.

Overview of Research Trajectories for this compound and Related Nitroisoquinolines

Research involving this compound and other nitro-substituted isoquinolines has primarily focused on their utility as building blocks in organic synthesis and their potential in medicinal chemistry.

Nitroisoquinolines, including derivatives like this compound, are often used as intermediates in the synthesis of more complex molecules. chemicalbook.com For example, the nitro group can be reduced to an amino group, which can then be further modified. nih.gov This makes them valuable precursors for creating libraries of compounds for drug discovery programs.

In the realm of medicinal chemistry, nitroisoquinolines have been investigated for a range of potential therapeutic applications. For instance, derivatives of 5-nitroisoquinoline (B18046) have been explored as antimalarial agents. Furthermore, the broader class of isoquinoline-based compounds has been studied for anticancer properties. nih.gov

A significant area of research has been the development of indenoisoquinoline topoisomerase I inhibitors for cancer therapy. Studies have systematically explored the impact of substituents like nitro and methoxy groups on the biological activity of these inhibitors. nih.govnih.gov These studies have revealed that a nitro group can be crucial for topoisomerase I inhibition, while a methoxy group can enhance cytotoxicity. nih.gov

Current Gaps and Future Directions in this compound Research

While this compound is recognized as a useful synthetic intermediate, there appear to be significant gaps in the published research specifically detailing its own biological activities and applications. Much of the available information is in the context of its use in the synthesis of other molecules, particularly in the broader class of indenoisoquinolines. nih.govnih.gov

Future research could focus on several key areas:

Exploring Intrinsic Biological Activity: A thorough investigation into the standalone biological profile of this compound is warranted. This could involve screening the compound against various cell lines and biological targets to uncover any inherent therapeutic potential.

Development of Novel Synthetic Methodologies: While it is used as a synthetic intermediate, developing new and more efficient synthetic routes to this compound itself could be a valuable endeavor for chemists.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues of this compound with variations in the position or nature of the substituents could provide valuable SAR data. This would help in understanding the contribution of each part of the molecule to any observed biological activity and in designing more potent and selective compounds.

Application in Materials Science: The unique electronic properties conferred by the nitro and methoxy groups could be explored for applications in materials science, an area that remains largely uninvestigated for this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGVVYXJOCEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399713 | |

| Record name | 6-methoxy-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72677-92-0 | |

| Record name | 6-methoxy-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Methoxy 5 Nitroisoquinoline

Advanced Synthetic Routes to 6-Methoxy-5-nitroisoquinoline

While specific literature detailing the optimization and catalytic synthesis exclusively for this compound (CAS 72677-92-0) is not extensively documented, its synthesis can be logically approached through the nitration of 6-methoxyisoquinoline (B27300). chemicalbook.comscbt.com The electronic properties of the isoquinoline (B145761) ring system generally direct electrophilic substitution, such as nitration, to the 5- and 8-positions. Therefore, the introduction of a nitro group at the C5 position of a 6-methoxyisoquinoline precursor is a primary strategy.

The optimization of nitration reactions is crucial for achieving high yields and minimizing the formation of impurities. Traditional nitration using fuming nitric acid and sulfuric acid is effective but can lead to challenges in control and selectivity. vapourtec.com Modern approaches focus on improving these protocols.

Key optimization strategies applicable to the synthesis of this compound include:

Continuous Flow Processing: Using continuous flow reactors for nitration offers superior control over reaction temperature, mixing, and residence time. This minimizes the risk of runaway reactions and can lead to higher yields and purer products compared to batch processing. vapourtec.com For instance, optimizations in flow have demonstrated significant improvements in yield and reduction in impurities for complex nitrations. rsc.org

Alternative Nitrating Agents: Research into milder nitration techniques that avoid strong acids is ongoing. One such method involves sodium nitrite (B80452) (NaNO₂) and a phase-transfer catalyst, proceeding through a radical pathway.

Catalytic Nitration: The use of heterogeneous catalysts like zeolites can reduce the quantity of strong acid required, contributing to a more sustainable process.

The construction of the isoquinoline scaffold itself has been revolutionized by transition-metal catalysis, which circumvents the limitations of classical methods. ajgreenchem.com These modern C-H activation/annulation cascades provide direct access to polysubstituted isoquinolines from simpler starting materials. organic-chemistry.org

Catalytic systems relevant to the synthesis of substituted isoquinolines include:

Ruthenium (Ru) Catalysis: Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines or ketoximes with alkynes or other coupling partners offer a direct route to the isoquinoline core. organic-chemistry.org

Palladium (Pd) and Copper (Cu) Catalysis: Sequential Pd-catalyzed coupling and Cu-catalyzed cyclization of ortho-haloaryl aldehydes with terminal acetylenes can produce isoquinolines in excellent yields. organic-chemistry.org

Cobalt (Co) Catalysis: Cobalt(III)-catalyzed C-H/N-H bond functionalization provides an oxidant-free pathway to synthesize 1-aminoisoquinolines from aryl amidines and diazo compounds. organic-chemistry.org

These methods provide powerful tools for constructing the 6-methoxyisoquinoline core, which can then be subjected to regioselective nitration.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several principles are highly relevant to isoquinoline synthesis.

Atom Economy: Modern synthetic routes, such as direct C-H functionalization, maximize the incorporation of atoms from the starting materials into the final product, aligning with the Pot, Atom, and Step Economic (PASE) concept. nih.gov

Use of Benign Solvents: A notable advancement is the use of biodegradable and recyclable solvents. For example, a Ru(II)-catalyzed synthesis of isoquinoline derivatives has been successfully demonstrated in Polyethylene Glycol (PEG-400), a green solvent, allowing for a simple extraction procedure and reuse of the catalytic system. ajgreenchem.comajgreenchem.com

Metal-Free Pathways: The development of metal-free protocols represents a significant green advancement. A reported method for constructing aminated isoquinolines utilizes an aqueous medium without any metal or additive, activating a nitrile group towards nucleophilic addition and subsequent annulation. rsc.org This approach is operationally simple and scalable.

Novel Catalytic Approaches in this compound Synthesis

Functionalization and Derivatization of this compound

The nitro and methoxy (B1213986) groups on the this compound ring are key handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

The electron-deficient nature of the nitro-substituted isoquinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and related reactions. A particularly important reaction is the direct nucleophilic substitution of hydrogen (SNH).

Research into the direct C-H functionalization of 5-nitroisoquinoline (B18046) provides a powerful model for the reactivity of this compound. The SNH amidation of 5-nitroisoquinoline has been shown to produce both nitro- and nitroso-based amides and ureas for the first time. nih.gov This reaction avoids the need for pre-functionalization of the substrate, making it a highly efficient and atom-economical process. nih.gov

The reaction's regioselectivity is highly dependent on the reaction conditions, particularly the presence of water. nih.gov

In anhydrous DMSO, the reaction of 5-nitroisoquinoline with amide anions typically yields a mixture of two products: an 8-aroylamino-5-nitroisoquinoline (from nucleophilic attack at the para-position relative to the nitro group) and a 6-aroylamino-5-nitrosoisoquinoline (from attack at the ortho-position). nih.gov

In the presence of water (~0.5%), the reaction becomes more selective, forming only the 8-aroylamino-5-nitroisoquinoline derivative. nih.gov

The proposed mechanism involves the initial addition of the nucleophile to form a σH adduct. This intermediate can then either undergo oxidative aromatization to yield the nitro-substituted product or eliminate a water molecule to form the nitroso-substituted product. nih.gov

The reaction with urea (B33335) derivatives under anhydrous conditions proceeds exclusively at the 6-position, but the initial product is unstable and converts to 5-nitrosoisoquinoline-6-amine. nih.gov

Table 1: Optimization of SNH Amidation of 5-Nitroisoquinoline with p-Methylbenzamide Anion This table is based on data for the related compound 5-nitroisoquinoline.

| Entry | Amide/Substrate Ratio | Base | Temperature (°C) | Time (h) | Total Yield (%) |

| 1 | 2 | NaH | Room Temp | 1.5 | 45 |

| 2 | 1 | NaH | Room Temp | 24 | 25 |

| 3 | 3 | NaH | Room Temp | 1.5 | 43 |

| 4 | 2 | NaH | 60 | 1 | 30 |

Table 2: Synthesis of Amide and Urea Derivatives from 5-Nitroisoquinoline This table is based on data for the related compound 5-nitroisoquinoline.

| Starting Nucleophile | Product(s) | Method | Yield (%) |

| 4-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | B (with water) | 40 |

| 4-Methylbenzamide | 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide | A (anhydrous) | 26 |

| Benzamide (B126) | N-(5-Nitroisoquinolin-8-yl)benzamide | B (with water) | 42 |

| Benzamide | N-(5-Nitrosoisoquinolin-6-yl)benzamide | A (anhydrous) | 23 |

| 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | B (with water) | 41 |

| 4-Methoxybenzamide | 4-Methoxy-N-(5-nitrosoisoquinolin-6-yl)benzamide | A (anhydrous) | 23 |

| 1,1-Dimethylurea | 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | B (with water) | 36 |

| Morpholine-4-carboxamide | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | B (with water) | 39 |

Nucleophilic Substitution Reactions Involving this compound

Amidation and Arylamination Reactions of Nitroisoquinolines

The introduction of amide and arylamine functionalities onto the nitroisoquinoline scaffold is a key transformation in the synthesis of various derivatives. Research into the direct nucleophilic substitution of hydrogen (SNH) in 5-nitroisoquinoline has revealed pathways to both nitro- and nitroso-derivatives of amides and ureas. mdpi.comresearchgate.net

In the SNH amidation of 5-nitroisoquinoline, the reaction with the N-anion of p-methylbenzamide in anhydrous DMSO yields a mixture of 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide. mdpi.com The reaction's efficiency and product distribution can be influenced by various factors, including the ratio of reagents and reaction temperature. mdpi.com Similarly, reactions with other benzamides, such as N-(5-nitroisoquinolin-8-yl)benzamide and 4-methoxy-N-(5-nitroisoquinolin-8-yl)benzamide, also produce the corresponding 8-substituted nitroisoquinolines and 6-substituted nitrosoisoquinolines. mdpi.com

A proposed mechanism for these transformations involves two competitive pathways. The "nitro pathway" consists of a nucleophilic attack at the C-8 position to form a σH adduct, which is then oxidatively aromatized to the nitroamide. The "nitroso pathway" involves an attack at the C-6 position, followed by proton transfer and water elimination to yield the nitrosoamide.

The arylamination of 5-nitroisoquinoline using N-anions of arylamines in anhydrous DMSO also leads to a mixture of 8-arylamino-5-nitroisoquinolines and 6-arylamino-5-nitrosoisoquinolines, with the latter often being the predominant product. spbu.ru It has been observed that anilines with ortho or bulky meta substituents tend not to form the nitroso compounds. spbu.ru The resulting 6-arylamino-5-nitrosoisoquinolines can be further oxidized to the corresponding 6-arylamino-5-nitroisoquinolines using an oxidizing agent like m-chloroperbenzoic acid (mCPBA). spbu.ru

The following table summarizes the products obtained from the SNH amidation of 5-nitroisoquinoline with various amides:

| Amide | Nitro Product (8-substituted) | Nitroso Product (6-substituted) |

| p-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 4-Methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide |

| Benzamide | N-(5-Nitroisoquinolin-8-yl)benzamide | N-(5-Nitrosoisoquinolin-6-yl)benzamide |

| p-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 4-Methoxy-N-(5-nitrosoisoquinolin-6-yl)benzamide |

Regioselectivity in Nucleophilic Additions to the Isoquinoline Core of this compound

The isoquinoline ring is susceptible to nucleophilic attack, and the position of this attack is influenced by the substituents on the ring. In general, isoquinoline is attacked by hard nucleophiles at the C-1 position. quimicaorganica.org The presence of activating groups and the ability to delocalize the negative charge onto the ring nitrogen are crucial for this reaction to occur. quimicaorganica.org

For 5-nitroisoquinoline, nucleophilic attack has been observed at both the C-6 and C-8 positions. The regioselectivity is dependent on the nature of the nucleophile and the reaction conditions. For instance, in SNH amidation reactions, attack at the C-8 position leads to nitro derivatives, while attack at the C-6 position results in nitroso derivatives. The steric hindrance at the 6-position, being adjacent to the nitro group, can favor the formation of 8-substituted products, especially in aqueous conditions.

The electronic properties of the isoquinoline nucleus, which is a π-deficient system, make it reactive towards nucleophiles. The nitrogen atom withdraws electron density from the ring, making the carbon atoms, particularly at positions 1, 5, and 8, electrophilic. dtic.miluoanbar.edu.iq The presence of a strong electron-withdrawing group like the nitro group at the 5-position further deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution on this compound Derivatives

The isoquinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqorganicchemistrytutor.com Electrophilic attack, when it does occur, typically happens on the benzene ring at positions 5 and 8. uoanbar.edu.iqkoreascience.kr

In the case of this compound, the directing effects of the methoxy and nitro groups must be considered. The methoxy group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The presence of the electron-withdrawing nitro group at the 5-position significantly deactivates the ring towards electrophilic substitution. For related substituted isoquinolines, it has been noted that electron-withdrawing groups direct electrophiles to the 5 or 8 positions. Given the positions of the existing substituents on this compound, predicting the site of further electrophilic substitution would require careful consideration of the combined electronic and steric effects.

Reduction Pathways of the Nitro Group in this compound

The reduction of the nitro group is a common and important transformation for nitroaromatic compounds, leading to the corresponding amino derivatives which are valuable synthetic intermediates. The reduction of nitroarenes can proceed through a complex mechanism involving several intermediates. google.com

The generally accepted pathway for the reduction of an aromatic nitro group involves a stepwise process. google.com The nitro group is first reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com The reduction of the hydroxylamine intermediate is often the slowest step, which can lead to its accumulation. google.com An alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the azo, hydrazo, and finally the amine product. google.com

The following table outlines the general intermediates in the reduction of an aromatic nitro group:

| Step | Intermediate |

| 1 | Nitroso |

| 2 | Hydroxylamine |

| 3 | Amine |

| Parallel Pathway | |

| 1 | Azoxy (from condensation of Nitroso and Hydroxylamine) |

| 2 | Azo |

| 3 | Hydrazo |

| 4 | Amine |

Transformations Involving the Methoxy Moiety of this compound

The methoxy group on the isoquinoline ring can undergo several transformations, with demethylation being a common reaction. This process is often used to synthesize the corresponding hydroxyisoquinoline derivatives.

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The isoquinoline scaffold has been utilized in various MCRs to generate diverse heterocyclic structures. nih.govacs.orgnih.gov For instance, MCRs involving isoquinoline, dimethyl acetylenedicarboxylate, and either heterocyclic NH compounds or 1,3-dicarbonyl compounds have been developed to produce enaminoesters. nih.gov Another example is the synthesis of trifluoroethyl isoquinolines through a multicomponent cascade reaction. acs.org While specific examples incorporating this compound into MCRs are not detailed in the provided context, the general reactivity of the isoquinoline ring suggests its potential as a component in such reactions.

Stereoselective Synthesis and Chiral Derivatization of this compound Analogues

The development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of significant interest due to the prevalence of this scaffold in biologically active natural products and pharmaceuticals. rsc.org Chiral phosphoric acids have been used as catalysts for the enantioselective phosphinylation of 3,4-dihydroisoquinolines. nih.gov Furthermore, axially chiral isoquinolines are important as ligands and catalysts in asymmetric synthesis. acs.org

While the direct stereoselective synthesis or chiral derivatization of this compound is not explicitly described, methods developed for other isoquinoline systems could potentially be adapted. For example, the enantioselective de novo construction of the isoquinoline ring has been explored, such as through asymmetric Larock isoquinoline synthesis. acs.org Chiral derivatization often involves reacting the parent compound with a chiral reagent to form diastereomers, which can then be separated. mdpi.com Given the functional groups present in this compound, derivatization could potentially be achieved through reactions involving the nitro or methoxy groups, or by modifications to the isoquinoline core, to introduce a chiral center or axis.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 5 Nitroisoquinoline

Vibrational Spectroscopy of 6-Methoxy-5-nitroisoquinoline

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The presence of the nitro (NO₂) and methoxy (B1213986) (O-CH₃) groups, along with the isoquinoline (B145761) core, gives rise to a unique and interpretable infrared spectrum.

The most prominent features in the FT-IR spectrum are the stretching vibrations of the nitro group. orgchemboulder.com Aromatic nitro compounds typically display two strong absorption bands corresponding to asymmetric and symmetric stretching. orgchemboulder.comspectroscopyonline.com For this compound, these are observed in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.com The high polarity of the N-O bonds results in intense peaks, making the nitro group readily identifiable. spectroscopyonline.com Additionally, a scissoring (bending) vibration for the nitro group can be expected around 890-835 cm⁻¹. spectroscopyonline.com

The methoxy group contributes its own set of characteristic vibrations. The C-H stretching of the methyl group is typically observed around 2950-2850 cm⁻¹. The C-O stretching vibration of the methoxy group attached to the aromatic ring is also a key indicator.

The isoquinoline ring system itself presents a complex pattern of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings give rise to a series of bands in the 1600-1400 cm⁻¹ region, which can sometimes overlap with the nitro group absorptions. acs.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | Aromatic Nitro (NO₂) | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | Aromatic Nitro (NO₂) | 1360 - 1290 | Strong |

| C-H Stretch | Methoxy (O-CH₃) | 2950 - 2850 | Medium-Weak |

| C-H Stretch | Aromatic (C-H) | > 3000 | Variable |

| C=C / C=N Stretch | Isoquinoline Ring | 1600 - 1400 | Medium-Strong |

| NO₂ Scissoring | Aromatic Nitro (NO₂) | 890 - 835 | Medium |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the polarizability of molecular bonds. For this compound, Raman spectroscopy is particularly useful for assigning the vibrational modes of the aromatic framework and the nitro group. researchgate.net

Similar to FT-IR, the symmetric and asymmetric stretching vibrations of the nitro group are prominent in the Raman spectrum. researchgate.net Theoretical studies on similar molecules like 5-nitroisoquinoline (B18046) have aided in the assignment of these fundamental bands. researchgate.net The breathing modes of the isoquinoline ring system are often strong in the Raman spectrum, providing a clear fingerprint for the core structure. The C-N stretching vibration is also an important diagnostic peak. researchgate.net The combination of FT-IR and Raman data, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.netresearchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of this compound in solution. Through 1D (¹H and ¹³C) and 2D NMR experiments, the precise connectivity of atoms can be determined. acs.orgmdpi.comd-nb.inforesearchgate.net

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

The protons on the isoquinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton adjacent to a nitro group is expected to be significantly deshielded, shifting its signal downfield. orgchemboulder.com Conversely, the methoxy group will shield adjacent protons, causing an upfield shift. The methoxy group itself will present as a sharp singlet, typically in the range of δ 3.8-4.2 ppm. mdpi.com The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the unambiguous assignment of each proton on the isoquinoline core. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Environment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H1, H3, H4 | Isoquinoline Ring | 7.0 - 9.5 | Doublet/Singlet |

| H7, H8 | Isoquinoline Ring | 7.0 - 8.5 | Doublet |

| -OCH₃ | Methoxy Group | 3.8 - 4.2 | Singlet |

Note: Exact chemical shifts and coupling patterns require experimental data.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The carbon atom directly attached to the nitro group will be significantly deshielded, appearing at a downfield chemical shift. In contrast, the carbon bonded to the electron-donating methoxy group will be shielded. The carbon of the methoxy group itself will appear in the upfield region, typically around δ 55-60 ppm. mdpi.comrsc.org The quaternary carbons (those without attached protons) can also be identified, often showing lower intensity peaks. d-nb.info

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Environment | Predicted Chemical Shift (δ ppm) |

| C5 | Attached to NO₂ | > 140 |

| C6 | Attached to OCH₃ | > 150 |

| C1, C3, C4, C7, C8, C4a, C8a | Isoquinoline Ring | 110 - 150 |

| -OCH₃ | Methoxy Carbon | 55 - 60 |

Note: Exact chemical shifts require experimental data.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com It is invaluable for tracing the proton connectivity within the isoquinoline ring system, confirming the relative positions of the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule by linking the already assigned ¹H signals to their corresponding ¹³C signals. researchgate.net

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, the complete bonding network of this compound can be pieced together, providing unequivocal confirmation of its structure. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic transitions within a molecule. For organic compounds containing chromophores, such as this compound, UV-Vis spectra reveal characteristic absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg The isoquinoline ring system, an aromatic heterocycle, and the nitro group both act as chromophores, contributing to the electronic absorption profile of the molecule.

Analysis of π→π Transitions in the Isoquinoline Chromophore*

The UV-Vis spectrum of molecules containing aromatic rings, like the isoquinoline core of this compound, is typically dominated by π→π* transitions. uzh.ch These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. uzh.ch In the case of isoquinoline and its derivatives, these transitions give rise to strong absorption bands in the UV region. researchgate.net For instance, theoretical studies on related nitroquinoline compounds have shown that maximum electronic absorption bands observed between 272–287 nm are assigned to π→π* transitions. researchgate.net The presence of substituents on the isoquinoline ring, such as the methoxy and nitro groups in this compound, can influence the energy of these transitions, causing shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. tanta.edu.eg The conjugation within the isoquinoline system allows for delocalization of π-electrons, and the energy required for the π→π* transition is sensitive to the extent of this conjugation and the electronic nature of the substituents. hnue.edu.vn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions. researchgate.net The molecular formula of this compound is C₁₀H₈N₂O₃, corresponding to a molecular weight of 204.18 g/mol . scbt.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation pathways for related nitroaromatic and methoxy-substituted heterocyclic compounds can be inferred. Common fragmentation of nitroisoquinolines may involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. uni-regensburg.de The methoxy group (OCH₃) can also be lost as a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O). The stability of the resulting fragment ions will dictate the observed fragmentation pathways.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | scbt.com |

| Molecular Weight | 204.18 g/mol | scbt.com |

| Expected Molecular Ion Peak [M]⁺ | m/z 204 | - |

| Potential Fragment Loss | NO₂ (46 Da) | uni-regensburg.de |

| Potential Fragment Loss | OCH₃ (31 Da) | - |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mostwiedzy.pl This analysis provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Crystal System and Space Group Determination

While specific X-ray diffraction data for this compound was not found in the search results, studies on related nitroquinoline co-crystals provide insight into the types of structures that can be expected. For example, a co-crystal of 6-nitroquinoline (B147349) with fumaric acid was found to crystallize in the monoclinic crystal system with a P2₁/n space group. researchgate.net Similarly, a co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid formed in a triclinic system with a P-1 space group, while another with ethyl-2-picolinate crystallized in a monoclinic system with a P2₁/c space group. researchgate.net The crystal system and space group for this compound would need to be determined experimentally by single-crystal X-ray diffraction.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound Structures

In the solid state, molecules of this compound will be held together by various intermolecular forces. These can include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonds. Although this compound does not have a classic hydrogen bond donor, C-H···O hydrogen bonds are possible, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of a nitro or methoxy group on an adjacent molecule. researchgate.net In the crystal structure of a 6-nitroquinoline co-crystal, O-H···N and C-H···O hydrogen bonds were observed to influence the formation of heterodimers. researchgate.net The analysis of crystal packing in related structures often reveals that such weak interactions play a significant role in the formation of one-, two-, or three-dimensional frameworks. researchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions. researchgate.net

Advanced Spectroscopic Techniques (e.g., TERS) Applied to Nitroisoquinolines

Tip-Enhanced Raman Spectroscopy (TERS) is an advanced analytical technique that combines the high spatial resolution of scanning probe microscopy with the chemical specificity of Raman spectroscopy. rsc.org TERS can provide detailed molecular structure information from a sample at the nanometer scale, far beyond the diffraction limit of light. nih.govethz.ch This technique is particularly useful for studying surfaces and individual molecules. oxinst.com

Computational and Theoretical Investigations of 6 Methoxy 5 Nitroisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about molecular structures and electronic distributions.

Density Functional Theory (DFT) is a preferred computational method for investigating the electronic structure of molecules. Studies on related compounds like 5-nitroisoquinoline (B18046) (5-NIQ) often employ the B3LYP functional with basis sets such as 6-311++G(d,p) to optimize the molecular geometry. researchgate.netresearchgate.net These calculations determine key structural parameters like bond lengths and angles.

For 6-Methoxy-5-nitroisoquinoline, the geometry would be predicted by starting with the optimized structure of the isoquinoline (B145761) core and then adding the nitro and methoxy (B1213986) groups at the C5 and C6 positions, respectively, followed by a full geometry optimization. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group is expected to cause slight distortions in the planarity of the isoquinoline ring system compared to the unsubstituted molecule. The C-N bond of the nitro group and the C-O bond of the methoxy group would be of particular interest, as their lengths and the surrounding bond angles provide insight into their interaction with the aromatic system.

Table 1: Predicted Key Geometric Parameters for this compound (Inferred from studies on related molecules)

| Parameter | Predicted Value Range | Influence of Substituents |

| C5-N (Nitro) Bond Length | ~1.47 - 1.49 Å | Resonance with the isoquinoline ring can affect this length. |

| C6-O (Methoxy) Bond Length | ~1.35 - 1.37 Å | The oxygen atom's lone pair interacts with the ring's π-system. |

| O-N-O Angle (Nitro) | ~123° - 125° | Typical for aromatic nitro compounds. |

| C-O-C Angle (Methoxy) | ~117° - 119° | Steric and electronic effects influence this angle. |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.comscirp.org

In studies on 5-nitroisoquinoline, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is localized more on the pyridine (B92270) ring and the electron-withdrawing nitro group. researchgate.netresearchgate.net For this compound, the introduction of the electron-donating methoxy group at the C6 position would be expected to raise the energy of the HOMO. This would likely lead to a smaller HOMO-LUMO energy gap compared to 5-nitroisoquinoline, suggesting that this compound may be more reactive. aimspress.com Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify this reactivity. scirp.org

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors

| Property | Definition | Expected Trend for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Increased (less negative) due to the electron-donating methoxy group. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Minor change, primarily localized on the nitro-substituted ring. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Decreased, indicating higher reactivity. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Lower value, indicating it is "softer" and more reactive. scirp.org |

| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO)) / 2 | May be slightly altered by the competing effects of the two substituents. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation and charge transfer. faccts.de

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

In related nitroaromatic compounds, the area around the oxygen atoms of the nitro group is highly negative (red), representing a site for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the aromatic ring typically show positive potential (blueish). For this compound, the MEP map would be expected to show a highly negative region around the nitro group's oxygens. The lone pairs on the methoxy oxygen would also create a region of negative potential. The presence of the electron-withdrawing nitro group would generally decrease the electron density on the aromatic rings, making them susceptible to nucleophilic attack, while the methoxy group would counteract this effect on its adjacent ring.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net

Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring, and stretching and bending modes associated with the methoxy group. Theoretical studies on 5-nitroisoquinoline have shown good agreement between calculated and experimental frequencies after applying a scaling factor. researchgate.netresearchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The predicted spectrum for this compound would likely show π→π* and n→π* transitions, with the exact wavelengths influenced by the combined electronic effects of the nitro and methoxy groups.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are powerful for confirming the molecular structure by comparing them to experimental NMR data. pharmaffiliates.comspectrabase.com

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum or with a simple solvent model, Molecular Dynamics (MD) simulations study the movement and interactions of molecules over time. mpg.delammps.org An MD simulation of this compound could provide insights into its behavior in a more complex environment, such as in an aqueous solution or interacting with a biological macromolecule.

Using a classical force field, an MD simulation would model the interactions between the solute molecule and surrounding solvent molecules (e.g., water). This approach can be used to study solvation effects, conformational flexibility, and the formation of intermolecular hydrogen bonds. For instance, a simulation could explore how water molecules arrange around the polar nitro and methoxy groups, which is crucial for understanding the molecule's solubility and transport properties. Such simulations have been applied to study related systems, like 5-nitroisoquinoline in an aqueous environment, to understand its dynamic behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological or chemical activity. mdpi.com For analogues of this compound, QSAR can be a valuable tool to predict their potential efficacy for a specific biological target and to guide the rational design of new, more potent derivatives.

The development of a robust QSAR model follows a systematic workflow. toxicology.org This process includes:

Data Set Selection : A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com This set is typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized into several types, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). toxicology.org

Model Generation : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation : The model's statistical significance, robustness, and predictive power are rigorously assessed. A QSAR model is generally considered acceptable if it has a squared correlation coefficient (r²) greater than 0.6 and a cross-validated r² (q²) greater than 0.5. mdpi.com

For isoquinoline derivatives, computational studies have shown that substituents significantly influence properties like solvation energies, which are composed of electrostatic, dispersion, and repulsive interactions. psgcas.ac.in For instance, the presence of electron-withdrawing groups like a nitro group or electron-donating groups like a methoxy group alters the electronic distribution across the molecule, which would be captured by electronic descriptors in a QSAR model. psgcas.ac.in

To illustrate the data structure for a hypothetical QSAR analysis of this compound analogues, a representative data table is shown below. This table demonstrates how structural variations and their corresponding calculated descriptors would be correlated with biological activity.

Table 1: Illustrative QSAR Data for Hypothetical Analogues of this compound This table is a representative example to illustrate the QSAR methodology and does not represent actual experimental data.

| Analogue (Substituent at R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Weight (g/mol) | Biological Activity (Log 1/IC₅₀) |

|---|---|---|---|---|

| -H (this compound) | 2.10 | 5.8 | 204.18 | 5.2 |

| -Cl | 2.65 | 5.5 | 238.63 | 5.6 |

| -CH₃ | 2.55 | 5.9 | 218.21 | 5.4 |

| -NH₂ | 1.60 | 6.5 | 219.20 | 4.9 |

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide profound insights into the mechanisms of chemical reactions. dtic.milresearchgate.net These studies can elucidate the structures of transient intermediates and transition states, which are often impossible to observe experimentally. For isoquinoline and its derivatives, computational modeling has been crucial in understanding substitution reactions.

One area of investigation is nucleophilic substitution. While electrophilic nitration of isoquinoline typically occurs at the C5 and C8 positions, nucleophilic nitration can occur adjacent to the ring nitrogen. dtic.mil Theoretical modeling of the nucleophilic nitration of isoquinoline has been performed to understand the reaction pathway. Calculations have been used to assess the feasibility of proposed reaction intermediates, such as a complex formed between the isoquinoline substrate and the reagents. dtic.mil The binding energy and optimal structure of such intermediates can be calculated to support the proposed mechanism. dtic.mil

Furthermore, the reaction mechanisms for the amidation of 5-nitroisoquinoline have been investigated theoretically. mdpi.com It has been proposed that the reaction proceeds via the nucleophilic addition of an amine to the electron-deficient isoquinoline ring, forming a σH adduct. The calculations suggest that this addition can occur at either the C6 or C8 position, which are para and ortho to the nitro group, respectively. mdpi.com The subsequent pathway depends on the nature of the intermediate:

The para adduct can undergo oxidative aromatization to yield 8-amido-5-nitroisoquinolines. mdpi.com

The ortho adduct can aromatize through proton transfer and the elimination of a water molecule, resulting in the formation of 6-amido-5-nitrosoisoquinolines. mdpi.com

These theoretical models highlight the significant influence of the nitro group in directing the course of nucleophilic substitution reactions on the isoquinoline core, providing a predictive framework for designing synthetic routes to novel derivatives.

Reactivity and Reaction Mechanisms of 6 Methoxy 5 Nitroisoquinoline

Reaction Kinetics and Thermodynamics of 6-Methoxy-5-nitroisoquinoline Transformations

Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in the reviewed literature. However, insights can be drawn from related structures, such as N-substituted 5-nitroisoquinolinium cations. For these related compounds, equilibrium constants (pKR+) for the formation of pseudobases via hydroxide (B78521) ion addition at the C-1 position have been measured. cdnsciencepub.com These equilibrium constants provide a quantitative measure of the thermodynamic susceptibility of the pyridinoid ring to nucleophilic addition.

Mechanistic Pathways of Substitution and Addition Reactions

The reactivity of this compound is dominated by nucleophilic aromatic substitution, particularly the substitution of hydrogen (SNH), a process for which nitroarenes are highly activated. nih.govacs.org The electron-deficient nature of the isoquinoline (B145761) ring, amplified by the C-5 nitro group, facilitates the attack of nucleophiles.

The primary mechanistic pathway involves the addition of a nucleophile to an electron-deficient carbon atom, forming a resonance-stabilized σH adduct. nih.gov For this compound, nucleophilic attack is directed by the strong activating effect of the nitro group to the ortho (C-6) and para (C-8) positions. However, since the C-6 position is already substituted with a methoxy (B1213986) group, the primary sites for nucleophilic attack are C-8 and, to a lesser extent, C-4. The electron-donating methoxy group at C-6 slightly deactivates the ring towards nucleophilic attack but can influence the stability of the intermediates.

Once the σH adduct is formed, it must rearomatize. Two distinct pathways have been identified for the related 5-nitroisoquinoline (B18046):

Oxidative Aromatization: In the presence of an external oxidizing agent (e.g., KMnO₄, K₃[Fe(CN)₆], or even atmospheric oxygen), the σH adduct loses a hydride ion (formally, via a process like an electron-proton-electron transfer), resulting in the substitution of a hydrogen atom and the retention of the nitro group. nih.govresearchgate.net Attack at C-8 of this compound would yield an 8-substituted-6-methoxy-5-nitroisoquinoline.

Dehydrative Aromatization: When the nucleophile attacks the position ortho to the nitro group (a less favored pathway for this specific substrate due to the existing methoxy group), aromatization can occur through an internal redox reaction. This involves proton transfer and the elimination of a water molecule, converting the nitro group into a nitroso group. nih.gov For example, in reactions of 5-nitroisoquinoline, attack at C-6 leads to 6-substituted-5-nitrosoisoquinoline products. nih.gov

Addition reactions primarily occur on the pyridinoid part of the ring system. The C-1 position is particularly susceptible to the addition of nucleophiles, especially when the ring nitrogen is quaternized. This leads to the formation of stable 1,2-dihydroisoquinoline (B1215523) derivatives. cdnsciencepub.com

Role of Solvent Effects on this compound Reactivity

The solvent environment plays a critical role in the reaction outcomes of this compound, influencing reaction rates and product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. thermofisher.com

A prominent example is seen in the SNH amidation of the parent compound, 5-nitroisoquinoline. The choice of solvent conditions dramatically alters the product distribution between nitro and nitroso derivatives. muckrack.com

Anhydrous Conditions: In anhydrous dimethyl sulfoxide (B87167) (DMSO), the reaction of 5-nitroisoquinoline with amide anions yields a mixture of the 8-amino-5-nitroisoquinoline (from oxidative aromatization of the para-adduct) and the 6-amino-5-nitrosoisoquinoline (from dehydrative aromatization of the ortho-adduct). nih.govmuckrack.com

Aqueous Conditions: The introduction of a small amount of water into the DMSO solvent system significantly changes the regioselectivity. It favors the formation of the 8-amino-5-nitroisoquinoline derivative exclusively. It is proposed that in the presence of water, the hydrated amide anions experience greater steric hindrance when approaching the ortho position (C-6), thus favoring attack at the more accessible para position (C-8). rsc.org

The following table summarizes the effect of solvent on the SNH amidation of 5-nitroisoquinoline with p-methylbenzamide, which serves as a model for the behavior of this compound.

Table 1: Influence of Solvent on Product Yields in SNH Amidation of 5-Nitroisoquinoline Data derived from studies on the analogous compound 5-nitroisoquinoline.

| Method | Solvent System | 8-Amino-5-nitro Product Yield | 6-Amino-5-nitroso Product Yield | Reference |

|---|---|---|---|---|

| A | Anhydrous DMSO | 19% | 26% | muckrack.com |

| B | DMSO / H₂O | 45% | 0% | muckrack.com |

Computational studies using the Polarizable Continuum Model (PCM) on related substituted isoquinolines further illuminate solvent effects. researchgate.net The Gibbs free energy of solvation (ΔGsolv) is composed of electrostatic (ΔGel), cavitation (ΔGcav), dispersion (ΔGdisp), and repulsion (ΔGrep) energies. The electrostatic component is highly dependent on the solvent's dielectric constant, while dispersion and repulsion are related to solvent polarizability and surface tension. For nitro-substituted aromatics, strong solute-solvent interactions, particularly in polar solvents, can significantly stabilize the ground state and polar intermediates, thereby influencing reaction kinetics. thermofisher.comresearchgate.net

Catalysis in Reactions Involving this compound

Catalysis is crucial for many transformations involving the isoquinoline scaffold. For this compound, the most significant catalytic reaction is the reduction of the nitro group to an amino group, which is a key step in converting it into more useful synthetic intermediates.

Catalytic Hydrogenation: The reduction of the nitro group is commonly achieved through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel, under an atmosphere of hydrogen gas. researchgate.netresearchgate.net This transformation is highly efficient and chemoselective, leaving the heterocyclic ring and the methoxy group intact to yield 5-amino-6-methoxyisoquinoline. This amino derivative is a versatile precursor for further functionalization. researchgate.net

While a broad range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) are used to functionalize halo-isoquinolines, their application directly to this compound is less common without prior modification. researchgate.netorganic-chemistry.orgacs.org The primary catalytic focus for this molecule remains the strategic reduction of the nitro group to unlock subsequent synthetic pathways.

Photochemical Reactivity of this compound

The primary photochemical processes for nitroaromatics include:

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol) or other reducing agents, the excited state of the nitro group can abstract a hydrogen atom, initiating a radical cascade that leads to its reduction, forming nitroso, hydroxylamino, or amino groups.

Photo-cleavage: The carbon-nitrogen bond of the nitro group can undergo homolytic cleavage upon irradiation, although this is generally a less common pathway.

Photo-substitution: In some cases, light can induce the substitution of the nitro group by other nucleophiles, though this often requires specific substrates and conditions.

Given the presence of the nitro group, this compound is expected to be photochemically active. The stability of the compound under UV irradiation would likely be poor, particularly in protic or hydrogen-donating solvents. thermofisher.comfishersci.fi However, without specific experimental data, the exact products and quantum yields of its photochemical transformations remain speculative.

Electrochemical Behavior and Redox Chemistry of this compound

The redox chemistry of this compound is dominated by the electrochemical reduction of the nitro group. While direct electrochemical data for this specific molecule is scarce, extensive studies on the closely related 5-nitroquinoline (B147367) provide a reliable model for its behavior. researchgate.net

The electrochemical reduction of the nitro group on a carbon film electrode is an irreversible, multi-electron process that is highly dependent on the pH of the medium. researchgate.net

In acidic medium (pH < 6): The reduction typically occurs in a single, well-defined cathodic peak. This process involves the transfer of four electrons and four protons to reduce the nitro group (Ar-NO₂) to a hydroxylamino group (Ar-NHOH).

In neutral and alkaline medium: The reduction potential of this peak shifts to more negative values as the pH increases, consistent with the involvement of protons in the rate-determining step. The relationship between the peak potential (Ep) and pH for 5-nitroquinoline follows the equation: Ep (mV) = -87.3 * pH - 137.7. researchgate.net A subsequent two-electron, two-proton reduction of the hydroxylamino group to the amino group (Ar-NH₂) can occur at more negative potentials.

Table 2: Electrochemical Reduction Data for 5-Nitroquinoline Data from cyclic voltammetry studies on the analogous compound 5-nitroquinoline in BR buffer at a carbon film electrode. Potentials are vs. Ag/AgCl.

| pH | Peak Potential (Ep) for NO₂ → NHOH | Mechanism | Reference |

|---|---|---|---|

| 2.0 | -312 mV | 4e⁻, 4H⁺ irreversible reduction | researchgate.net |

| 4.0 | -487 mV | 4e⁻, 4H⁺ irreversible reduction | researchgate.net |

| 7.0 | -749 mV | 4e⁻, 4H⁺ irreversible reduction | researchgate.net |

Applications of 6 Methoxy 5 Nitroisoquinoline in Organic Synthesis

6-Methoxy-5-nitroisoquinoline as a Building Block for Complex Heterocycles

The isoquinoline (B145761) core is a fundamental scaffold in many complex heterocyclic systems. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the this compound ring system provides chemists with precise control over its reactivity in the synthesis of elaborate heterocyclic structures.

Research has demonstrated that the 5-nitroisoquinoline (B18046) scaffold can undergo direct nucleophilic substitution of hydrogen (SNH) to yield novel amide and urea (B33335) derivatives. mdpi.comresearchgate.netdoaj.org In these reactions, the N-anion of a carboxamide attacks the electron-deficient isoquinoline ring, leading to functionalized products. mdpi.com

A key finding is the concurrent formation of both nitro and nitroso derivatives from a single reaction. mdpi.com The reaction of 5-nitroisoquinoline with various benzamide (B126) anions in dimethyl sulfoxide (B87167) (DMSO) produces a mixture of N-(5-nitroisoquinolin-8-yl)benzamides and N-(5-nitrosoisoquinolin-6-yl)benzamides. mdpi.com The proposed mechanism suggests that the initial adduct can either be oxidized to the nitro product or undergo an intramolecular redox process to yield the nitroso derivative. mdpi.comresearchgate.net

When ureas are used as the nucleophiles under anhydrous conditions, the reaction with 5-nitroisoquinoline selectively produces 5-nitrosoisoquinoline-6-amine derivatives. mdpi.comresearchgate.netdoaj.org This selective pathway highlights the nuanced reactivity of the nitroisoquinoline core. While these studies primarily use 5-nitroisoquinoline, the principles are foundational for understanding the potential derivatization of the 6-methoxy substituted analogue. For instance, the synthesis of 4-Methoxy-N-(5-nitrosoisoquinolin-6-yl)benzamide has been successfully achieved, demonstrating the incorporation of a methoxy group in the final product structure. mdpi.com

| Reactant Amide | Nitro Product | Nitroso Product | Yield (Nitro) | Yield (Nitroso) |

|---|---|---|---|---|

| 4-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide | 53% | Not Reported |

| Benzamide | N-(5-Nitroisoquinolin-8-yl)benzamide | N-(5-Nitrosoisoquinolin-6-yl)benzamide | 55% | 23% |

| 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 4-Methoxy-N-(5-nitrosoisoquinolin-6-yl)benzamide | 55% | 23% |

| 4-Nitrobenzamide | 4-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Not Reported | 52% | - |

| 2-Nitrobenzamide | 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | Not Reported | 34% | - |

Nitro-substituted isoquinolines serve as critical precursors for the synthesis of advanced polycyclic aromatic compounds (PACs), a class of molecules with significant interest in medicinal chemistry and material science. nih.gov The nitro group is a versatile functional handle that can be reduced to an amine, which can then participate in cyclization reactions to build complex fused-ring systems. core.ac.uk

For example, derivatives of nitroisoquinoline have been utilized in the synthesis of ellipticine (B1684216), a potent anti-cancer alkaloid. core.ac.uk Synthetic strategies have involved the coupling of nitroanilines with bromoisoquinolines, followed by reduction of the nitro group and subsequent pyrolytic decomposition to form the final polycyclic structure. core.ac.uk Another approach involves the reductive phenylation of nitroarenes to create key intermediates for ellipticine synthesis. core.ac.uk

Furthermore, 5-nitroisoquinoline has been used to construct complex macrocycles like porphyrins with fused isoquinoline units. acs.org In this methodology, the nitroisoquinoline is condensed with ethyl isocyanoacetate to form an isoquinopyrrole, a key building block that is further elaborated into the final porphyrin structure. acs.org These synthetic routes underscore the value of the nitroisoquinoline scaffold, including this compound, as a starting point for structurally diverse and complex polycyclic compounds.

Synthesis of Nitro and Nitroso Derivatives of Amides and Ureas Based on Isoquinoline

Use in Medicinal Chemistry for Scaffold Development

The isoquinoline ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active compounds. nih.gov The introduction of nitro and methoxy groups, as in this compound, provides a platform for developing new therapeutic agents.

This compound is a key intermediate in the synthesis of potential drug candidates. pharmaffiliates.comchemicalbook.comlookchem.com The reactivity of the nitro group is often exploited for further functionalization. For instance, this compound is a reactant in the synthesis of N-Methyl-5-nitro-6-isoquinolinamine. lookchem.com This downstream product is, in turn, utilized as a crucial intermediate in the synthesis of potential drug candidates, where its incorporation can contribute to the desired biological activity. lookchem.com

The broader class of nitropyridine and nitroquinoline derivatives has been instrumental in developing molecules with a wide range of biological activities, including inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthetic strategies often involve the modification or substitution of the nitro group, demonstrating its importance as a reactive site for building bioactive molecules. nih.gov

The functional groups of this compound allow for extensive derivatization to screen for and enhance biological activity. The SNH amidation reactions that produce various substituted benzamides are a clear example of this principle. mdpi.com By introducing different chemical moieties onto the isoquinoline core, chemists can systematically alter the molecule's properties, such as its size, polarity, and hydrogen-bonding capabilities, to optimize interactions with biological targets. mdpi.com

The position of substituents on the isoquinoline ring significantly influences physicochemical properties and, consequently, biological activity. For example, electron-donating groups like a methoxy group can stabilize the aromatic ring, while electron-withdrawing groups like a nitro group reduce the ring's electron density, altering its reactivity and potential biological interactions. This ability to fine-tune the molecular structure through derivatization of the this compound scaffold is a cornerstone of modern drug discovery. nih.gov

Intermediate in the Preparation of Bioactive Isoquinoline Derivatives

Applications in Material Science and Supramolecular Chemistry

While the primary applications of this compound are in organic and medicinal chemistry, its structural features suggest potential uses in material science and supramolecular chemistry. Nitrogen heterocycles like pyridine (B92270) and quinoline (B57606) are known components in materials such as dyes. nih.gov

The field of supramolecular chemistry often utilizes molecules capable of forming specific, non-covalent interactions like hydrogen bonds and π-π stacking. Research on the related compound 6-nitroquinoline (B147349) has shown its ability to form co-crystals with fumaric acid. researchgate.net In this co-crystal, hydrogen bonds between the acid and the quinoline's nitrogen atom, along with other C-H···O interactions, create a stable, ordered supramolecular assembly. researchgate.net Given its similar nitrogen-containing aromatic core and additional functional groups capable of hydrogen bonding, this compound is a promising candidate for designing new co-crystals and other supramolecular materials with tailored properties.

Role in the Synthesis of Dyes and Pigments

This compound is a heterocyclic compound that, while not a dye itself, serves as a valuable intermediate in the synthesis of certain dyes and pigments. Its chemical structure, featuring a reactive nitro group and a methoxy-substituted isoquinoline core, provides a versatile platform for the construction of chromophoric systems. The broader family of isoquinoline derivatives is recognized for its application in the manufacturing of various colorants. wikipedia.orgchemicalbook.com

The primary role of this compound in this context is as a precursor to the corresponding amine, 6-methoxy-5-aminoisoquinoline. The conversion of an aromatic nitro group to an amino group is a fundamental transformation in the synthesis of many synthetic dyes, particularly azo dyes. researchgate.net This reduction is a well-established chemical process.

Once the amino derivative is obtained, it can undergo diazotization, a reaction with nitrous acid, to form a highly reactive diazonium salt. This salt can then be coupled with a variety of aromatic compounds, such as phenols or anilines, to generate the extended conjugated systems characteristic of azo dyes. The specific color of the resulting dye is determined by the precise chemical structures of both the diazo component (derived from this compound) and the coupling component.

A structurally related compound, N-methyl-5-nitro-6-isoquinolinamine, is utilized in the dye and pigment industry for the formulation of yellow dyes. lookchem.com This lends support to the potential of substituted nitroisoquinolines as key building blocks for colorants. The presence of the methoxy group in the 6-position of the isoquinoline ring can also influence the final color of the dye, often acting as an auxochrome that can modify the absorption spectrum of the molecule.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 72677-92-0 scbt.com |

| Molecular Formula | C₁₀H₈N₂O₃ scbt.com |

| Molecular Weight | 204.18 g/mol scbt.com |

| Classification | Synthetic Intermediate chemicalbook.com |

Table 2: Potential Reaction Pathway to Azo Dyes

| Step | Reactant | Reagents | Product | Application |

| 1. Reduction | This compound | e.g., Sn/HCl, H₂/Pd | 6-Methoxy-5-aminoisoquinoline | Dye Intermediate |

| 2. Diazotization | 6-Methoxy-5-aminoisoquinoline | NaNO₂, HCl | 6-Methoxyisoquinoline-5-diazonium chloride | Reactive Dye Precursor |

| 3. Azo Coupling | 6-Methoxyisoquinoline-5-diazonium chloride | Aromatic Coupling Component (e.g., Phenol, Naphthol) | Azo Dye | Colorant |

Biological Activity and Biomedical Relevance of 6 Methoxy 5 Nitroisoquinoline and Its Derivatives

Antimicrobial Properties of 6-Methoxy-5-nitroisoquinoline Analogues

The isoquinoline (B145761) scaffold, particularly when substituted with nitro and methoxy (B1213986) groups, serves as a foundation for developing potent antimicrobial agents. Analogues of this compound have been investigated for their efficacy against a range of pathogens.

Antibacterial Activity

Derivatives of the quinoline (B57606) and isoquinoline families have demonstrated notable antibacterial properties. For instance, certain 7-(5'-alkyl-1',3',4'-thiadiazol/oxadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinolines have shown promising in vitro activity against various bacterial strains. researchgate.net Similarly, Schiff bases, which can be derived from amino-substituted isoquinolines, are recognized for their broad-spectrum antibacterial effects against organisms such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas spp. davidpublisher.comijiras.com The introduction of a nitro group, a key feature of this compound, is often explored to enhance biological activity. Studies on nitropyridine derivatives, which share structural similarities, have shown that they can possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity

The development of new antifungal agents is crucial for combating drug-resistant fungal infections. Schiff bases derived from heterocyclic compounds, including quinazolinones (structurally related to isoquinolines), have exhibited antifungal properties against a variety of fungi such as Candida albicans, Aspergillus niger, and Trichophyton rubrum. davidpublisher.comijfmr.com The synthesis of Schiff bases from sulfonamides has also yielded compounds with significant activity against drug-resistant Candida strains, suggesting a promising avenue for derivatizing the isoquinoline core. nih.gov Furthermore, coordination complexes involving nitropyridine-containing ligands have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, indicating that the nitro-substituted heterocyclic scaffold is a viable starting point for developing antifungal drugs. mdpi.com

Antimalarial Activity

The fight against malaria has benefited significantly from quinoline-based drugs, and research into nitro-substituted isoquinolines continues this trend. A notable study identified a Schiff base derived from 5-nitroisoquinoline (B18046) as a highly effective antimalarial agent. ijfmr.com Research into 22 different 5-nitroisoquinoline derivatives confirmed their potential as antimalarial compounds, although it also highlighted their mutagenic activities, underscoring the need for careful structural modification. researchgate.net

The strategic placement of substituents on the quinoline ring is critical. For example, a series of 5-phenoxy primaquine (B1584692) analogues, which feature a 6-methoxy-8-nitroquinoline (B1580621) core structurally similar to the subject compound, were synthesized and tested. mdpi.com Many of these analogues displayed improved blood-stage antimalarial activity against Plasmodium falciparum compared to the established drug primaquine. mdpi.com This highlights the therapeutic potential of the 6-methoxy-nitroisoquinoline framework in designing new antimalarial candidates.

Cytotoxic and Anticancer Activities of Isoquinoline Derivatives

Isoquinoline and its derivatives are a well-established class of compounds with significant cytotoxic and anticancer potential. nih.gov They have been shown to effectively induce cell death in a variety of cancer cell lines, making them a focal point of cancer drug discovery. nih.govnih.gov

A study involving novel isoquinolinequinone-amino acid derivatives revealed moderate to high cytotoxic activity against several cancer cell lines, with IC₅₀ values ranging from 0.58 to 15.43 μM. mdpi.com The data in the table below summarizes the cytotoxic effects of selected aminoisoquinolinequinones on different cell lines.

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2a (l-alanine derivative) | Mean | <4.0 | ≥2.24 |

| 6a (l-leucine derivative) | Mean | <4.0 | ≥2.24 |

| 10a (d-phenylalanine derivative) | Mean | 2.83 | 2.63 |

| 14 (aminoisoquinolinequinone) | T24 (bladder) | 0.50 | High |

| 14 (aminoisoquinolinequinone) | DU-145 (prostate) | 0.67 | |

| 14 (aminoisoquinolinequinone) | MCF7 (breast) | 0.50 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A high Selectivity Index (SI > 2) indicates selective toxicity towards cancer cells over normal cells. mdpi.com

Mechanisms of Cytotoxicity in Nitroquinoline and Nitroisoquinoline Series

The cytotoxic action of the nitroquinoline and nitroisoquinoline series is complex, with evidence suggesting at least two distinct mechanisms. researchgate.netacs.org

One primary mechanism is oxygen-sensitive net bioreduction . Compounds that are rapidly reduced under hypoxic (low oxygen) conditions, typical of the tumor microenvironment, become toxic. This selective toxicity makes them promising as hypoxia-selective cytotoxins. acs.org

Conversely, a second, oxygen-insensitive non-bioreductive mechanism exists for compounds that are poor substrates for nitroreduction. researchgate.netacs.org In these cases, the toxicity is not dependent on the oxygen level, and as the rate of metabolic reduction decreases, this non-bioreductive pathway becomes dominant. acs.org Studies have indicated that for some 5-nitroquinolines, DNA binding is not the primary determinant of cytotoxicity; instead, factors like lysosomal uptake and the nonbioreductive toxicity mechanism play a more significant role. nih.gov Other proposed mechanisms for related nitrogenous heterocycles include the inhibition of tubulin polymerization, which disrupts microtubule function during mitosis. nih.gov

Effects on Cell Cycle and Apoptosis

A key strategy in cancer therapy is to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. Numerous isoquinoline and nitroquinoline derivatives have been shown to exert their anticancer effects through these pathways. nih.govopenreviewhub.org